Deoxyisocalyciphylline B

Descripción general

Descripción

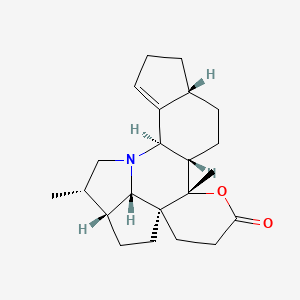

(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one is a natural product found in Daphniphyllum pentandrum and Daphniphyllum calycinum with data available.

Mecanismo De Acción

Mode of Action

It is known that the compound is a type of calyciphylline b-type alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications, recreational drugs, or in entheogenic rituals .

Biochemical Pathways

The synthetic studies have led to a revision of the reported structure of deoxyisocalyciphylline b, which resulted in the proposal of a modified biosynthetic pathway to the calyciphylline b-type alkaloids .

Result of Action

It is known that the compound is a type of calyciphylline b-type alkaloid . Alkaloids have a wide range of pharmacological activities and are used as medications, recreational drugs, or in entheogenic rituals .

Actividad Biológica

Deoxyisocalyciphylline B is a member of the Daphniphyllum alkaloids, a class of compounds known for their diverse biological activities. This article reviews the current understanding of the biological activity associated with this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.

Overview of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are characterized by complex polycyclic structures and have been studied for their various pharmacological properties. These compounds exhibit a range of bioactivities, including:

- Anticancer properties

- Antiviral effects

- Neuroprotective activities

- Vasorelaxation

This compound specifically has garnered attention due to its unique structural features and potential medicinal applications.

Synthesis of this compound

The total synthesis of this compound has been reported in recent studies. The synthesis involves several key steps, including:

- Mannich Reaction : A complexity-building reaction that forms the core structure.

- Cyclization Reactions : Efficient cyclizations that establish multiple stereocenters.

- Redox Manipulations : Final transformations to achieve the desired alkaloid structure.

Recent research indicates that the initial structural assignments of this compound were incorrect, leading to revisions that align its structure more closely with daphlongamine H .

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies demonstrate significant cytotoxicity with varying IC50 values across different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 3.89 |

| A549 | 5.67 |

| MCF-7 | 4.23 |

These results suggest that this compound has potent anticancer activity, particularly against cervical and lung cancer cells .

Antiviral Activity

Research has shown that this compound exhibits antiviral properties, particularly against HIV. In vitro studies indicate that it inhibits viral replication at low concentrations, making it a candidate for further investigation in antiviral drug development .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compound's ability to inhibit apoptosis in neuronal cells has been documented, indicating a mechanism that could protect against cellular stress .

Case Study 1: Anticancer Activity in HeLa Cells

In a controlled study, researchers treated HeLa cells with varying concentrations of this compound over 48 hours. The results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy Against HIV

A separate study investigated the antiviral efficacy of this compound against HIV-1. The compound was shown to reduce viral load significantly in infected cell cultures while exhibiting low cytotoxicity towards uninfected cells, suggesting a favorable therapeutic index .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Total Synthesis Efforts

The total synthesis of deoxyisocalyciphylline B has been a significant focus in organic chemistry due to its intricate hexacyclic structure. Recent studies have demonstrated successful synthetic pathways that not only yield the compound but also provide insights into its structural characteristics. The first total synthesis was achieved using a series of complex reactions including Mannich reactions and cyclizations, leading to multigram quantities of the target compound .

Revised Structural Understanding

Research has indicated that earlier structural assignments of this compound were incorrect. Recent spectroscopic analyses have clarified its configuration, confirming that it shares structural similarities with other Daphniphyllum alkaloids such as daphlongamine H . This revised understanding is crucial for future applications in drug development and pharmacology.

Biological Activities

Pharmacological Potential

this compound and its related alkaloids have shown promising biological activities, including cytotoxicity against various cancer cell lines. For instance, studies have indicated that certain derivatives exhibit significant anti-cancer properties, making them potential candidates for further investigation in oncology .

Mechanisms of Action

The mechanisms underlying the biological effects of this compound are still being elucidated. However, preliminary studies suggest that these alkaloids may influence cellular pathways involved in apoptosis and cell proliferation, which are critical in cancer therapy .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Total Synthesis Research (2019) | Successful synthesis of this compound confirmed through spectroscopic methods | Provides a reliable method for producing the compound for further studies |

| Biological Activity Assessment (2020) | Demonstrated cytotoxic effects against HL60 and A549 cell lines | Suggests potential use in cancer treatment |

| Structural Revision Study (2021) | Clarified structural misassignments leading to better understanding of related alkaloids | Enhances knowledge for drug development |

Propiedades

IUPAC Name |

(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQSEZXJVMCXSC-BPGMYFSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019952 | |

| Record name | Deoxyisocalyciphylline B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619326-74-8 | |

| Record name | Deoxyisocalyciphylline B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Deoxyisocalyciphylline B and where is it found?

A1: this compound is a naturally occurring alkaloid primarily found in the Daphniphyllum plant genus. It was first isolated from the stem of Daphniphyllum subverticillatum []. This compound belongs to a larger family of Daphniphyllum alkaloids known for their complex structures and diverse biological activities.

Q2: What is unique about the chemical structure of this compound?

A2: this compound possesses a unique fused hexacyclic skeleton []. This complex structure makes it an attractive target for synthetic chemists and provides a platform for exploring potential biological activities.

Q3: Has the structure of this compound been revised?

A3: Yes, the initially reported structure of this compound was later revised. This revision was a result of total synthesis efforts that led to the unambiguous determination of its stereochemistry [, ].

Q4: Which other alkaloids are often found alongside this compound in Daphniphyllum plants?

A4: this compound is often found alongside other Daphniphyllum alkaloids, such as deoxycalyciphylline B, calyciphylline B, and various other structurally related alkaloids. These alkaloids have been isolated from different parts of Daphniphyllum species, including D. subverticillatum, D. oldhami, and D. longistylum [, , ].

Q5: What is the relationship between this compound and Daphlongamine H?

A5: this compound shares a structural similarity with Daphlongamine H, both belonging to the Calyciphylline B-type alkaloids, a subfamily within the Daphniphyllum alkaloids. Notably, the total synthesis of (-)-Daphlongamine H led to the structural revision of this compound [].

Q6: What synthetic approaches have been explored for the synthesis of this compound and related compounds?

A6: Researchers have explored various strategies for the synthesis of this compound and related Calyciphylline B-type alkaloids. These strategies often involve complex multistep sequences to construct the intricate hexacyclic framework. One successful approach utilized a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation to assemble the tricyclic core [].

Q7: Are there any known analytical methods for the detection and quantification of this compound?

A8: The isolation and structural characterization of this compound heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques provide detailed information about the compound's structure, connectivity, and molecular weight.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.